1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea - 1171419-62-7

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea

Catalog Number: EVT-3084555
CAS Number: 1171419-62-7
Molecular Formula: C19H32N4O
Molecular Weight: 332.492
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ibrutinib (PCI-32765)

Compound Description: Ibrutinib (9) is a known potent inhibitor of Bruton's tyrosine kinase (BTK) used for treating B-cell malignancies. It demonstrated selective and moderate inhibitory activity against FLT3-ITD-positive AML cells. []

Relevance: While the structure of Ibrutinib is not explicitly provided, the paper discusses it as a starting point for designing novel FLT3 kinase inhibitors through structure-guided drug design. [] This suggests a structural resemblance between Ibrutinib and the target compound, 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea, particularly within the pharmacophore responsible for FLT3 inhibition. The paper aimed to improve upon the activity of Ibrutinib, implying that the related compounds discussed subsequently (e.g., CHMFL-FLT3-213) share structural similarities with both Ibrutinib and the target compound.

CHMFL-FLT3-213

Compound Description: CHMFL-FLT3-213 (14) is a potent type II FLT3 kinase inhibitor derived from structure-guided design based on Ibrutinib. [] This compound demonstrated potent inhibitory activity against FLT3-ITD mutants and associated oncogenic mutations, including FLT3-D835Y/H/V, FLT3-ITD-D835Y/I/N/A/G/Del, and FLT3-ITD-F691L. CHMFL-FLT3-213 showed strong effects on FLT3-ITD-mediated signaling pathways and induced apoptosis by arresting the cell cycle in the G0/G1 phase. It exhibited acceptable bioavailability and significantly suppressed tumor growth in a MV4-11 xenograft model without significant toxicity. []

Relevance: As a derivative of Ibrutinib designed for improved FLT3 inhibition, CHMFL-FLT3-213 likely shares core structural elements with both Ibrutinib and the target compound, 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea. This suggests a common pharmacophore targeting the FLT3 kinase. []

N-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-butylurea (4)

Compound Description: This compound is a potent and systemically bioavailable inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). It served as a lead compound for further structural modification and investigation. []

Compound Description: This compound, a derivative of compound 4 with potent ACAT inhibitory activity, displayed moderate plasma levels after oral administration. In vivo studies showed it reduced atherosclerotic plaque development. []

Relevance: This compound further emphasizes the importance of the urea moiety and the dimethylamino group present in both this compound and the target compound, 1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea. The modifications made to the lead compound 4, resulting in this compound with improved activity and pharmacokinetic properties, provide valuable insights for potential modifications to the target compound. [] Exploring similar structural variations around the shared functional groups may lead to analogs of the target compound with enhanced activity or pharmacokinetic profiles.

Properties

CAS Number

1171419-62-7

Product Name

1-(Tert-butyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea

IUPAC Name

1-tert-butyl-3-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]urea

Molecular Formula

C19H32N4O

Molecular Weight

332.492

InChI

InChI=1S/C19H32N4O/c1-19(2,3)21-18(24)20-14-17(23-12-6-7-13-23)15-8-10-16(11-9-15)22(4)5/h8-11,17H,6-7,12-14H2,1-5H3,(H2,20,21,24)

InChI Key

ZYVYQSHISJPOSH-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.